ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
The compound ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (hereafter referred to as the "target compound") is a structurally complex tricyclic derivative featuring a fused heterocyclic core. The target compound likely shares key physicochemical properties with its analogs, including a high topological polar surface area (TPSA ~138 Ų) and moderate lipophilicity (XLogP3 ~1.9), derived from nitro, carbonyl, and imino functional groups .
Properties
IUPAC Name |
ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O6/c1-3-33-22(30)16-12-15-18(23-17-6-4-5-11-26(17)21(15)29)25(2)19(16)24-20(28)13-7-9-14(10-8-13)27(31)32/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANULKKKMWNPSFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nitration reaction, where the pyrimidine intermediate is treated with nitric acid under controlled conditions.
Formation of the Final Compound: The final step involves the condensation of the nitrobenzoyl intermediate with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at specific positions on the aromatic ring.
Scientific Research Applications
(Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or as a ligand for specific receptors.
Medicine: The compound’s potential therapeutic properties are being investigated, particularly its anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of (Z)-ethyl 1-methyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The nitrobenzoyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with DNA synthesis or repair mechanisms, leading to its potential anticancer properties . The exact pathways and molecular targets involved are still under investigation, but the compound’s structure suggests it could interact with a variety of biological molecules.
Comparison with Similar Compounds
Table 1: Comparison of 3-Nitro and 4-Nitro Analogs
| Property | 3-Nitro Analog | 4-Nitro Target (Inferred) |
|---|---|---|
| Molecular Formula | C₂₂H₁₇N₅O₆ | C₂₂H₁₇N₅O₆ |
| Molecular Weight (g/mol) | 447.4 | ~447.4 |
| XLogP3 | 1.9 | ~1.8–2.0 |
| TPSA (Ų) | 138 | ~138 |
| Hydrogen Bond Acceptors | 7 | 7 |
Substituent Variations: Benzyl and Methyl-Nitro Derivatives
Ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS 534581-57-2) introduces two modifications :
Benzyl Group at Position 7 : Increases steric bulk and hydrophobicity (higher XLogP3 predicted vs. methyl-substituted analogs).
2-Methyl-3-nitrobenzoyl Substituent : The methyl group ortho to the nitro may hinder rotational freedom, reducing conformational flexibility compared to the target compound.
Table 2: Impact of Substituent Modifications
| Compound | Key Substituents | Predicted XLogP3 | Steric Effects |
|---|---|---|---|
| Target Compound | 4-Nitrobenzoyl, methyl | ~1.9 | Moderate |
| Benzyl Derivative | 2-Methyl-3-nitrobenzoyl, benzyl | ~2.5–3.0 | High (bulky benzyl group) |
Physicochemical and Structural Analysis
- Lipophilicity : The target compound’s XLogP3 (~1.9) indicates moderate membrane permeability, comparable to the 3-nitro isomer but lower than benzyl derivatives due to reduced hydrophobic surface area .
Hydrogen Bonding and Supramolecular Interactions
The nitro and carbonyl groups in the target compound are expected to form C–H···O and N–H···O interactions, which can be analyzed using graph-set notation (e.g., R₂²(8) motifs) . Such patterns are critical in predicting crystal packing and stability.
Biological Activity
Ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound notable for its unique tricyclic structure and various functional groups. This article will explore its biological activity based on available research data, case studies, and relevant findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 372.43 g/mol. The presence of an imino group , carboxylate moiety , and a nitrobenzoyl substituent contributes to its diverse chemical properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 372.43 g/mol |
| Functional Groups | Imino, Carboxylate, Nitrobenzoyl |
| Tricyclic Structure | Present |
Antimicrobial Activity
Research indicates that derivatives of similar compounds exhibit promising antimicrobial activity against various microbial strains. While specific studies on ethyl 7-methyl-6-(4-nitrobenzoyl)imino-2-oxo have not been extensively documented, the potential for antimicrobial applications exists based on structural analogs.
Case Studies
- Antimicrobial Efficacy : A study involving related compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to disrupt bacterial cell wall synthesis and metabolic pathways.
- Antitumor Properties : Some derivatives have shown cytotoxic effects against cancer cell lines in vitro. The triazatricyclo structure may play a role in interacting with DNA or inhibiting specific enzymes involved in cancer progression.
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes linked to inflammatory diseases, although specific targets remain to be elucidated.
Research Findings
A review of literature highlights the following findings regarding the biological activity of structurally related compounds:
The exact mechanisms through which ethyl 7-methyl-6-(4-nitrobenzoyl)imino exerts its biological effects are still under investigation. However, potential mechanisms include:
- Disruption of Cell Wall Synthesis : Similar compounds have been shown to interfere with peptidoglycan synthesis in bacteria.
- Inhibition of Enzymatic Activity : Compounds with imino groups often act as enzyme inhibitors by mimicking substrate structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
